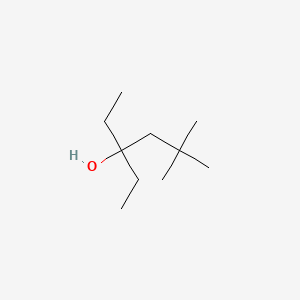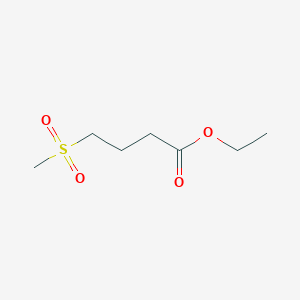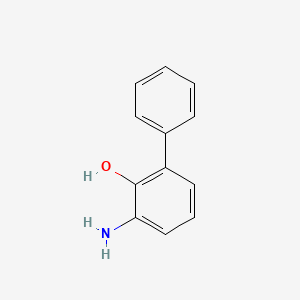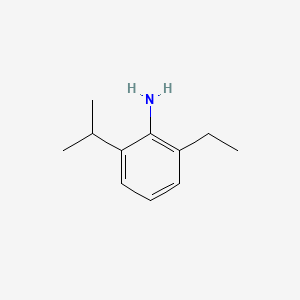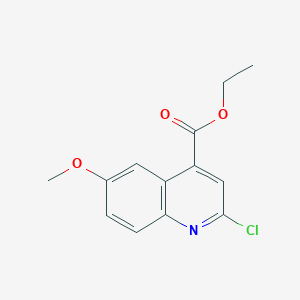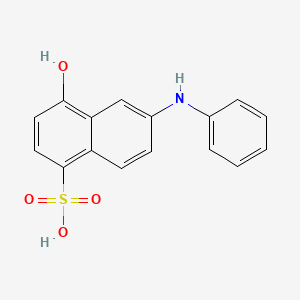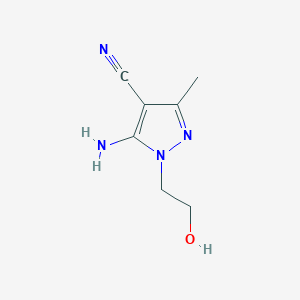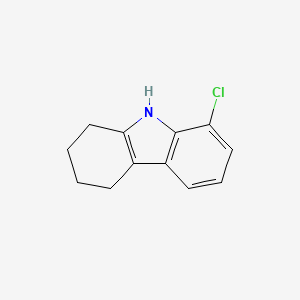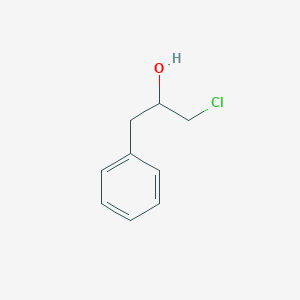
1-Chloro-3-phenylpropan-2-ol
描述
1-Chloro-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is a secondary alcohol with a phenyl group and a chlorine atom attached to the propanol chain. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
作用机制
Target of Action
The primary target of 1-Chloro-3-phenylpropan-2-ol is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that the compound interacts with the enzyme, potentially altering its function
Biochemical Pathways
Given its interaction with Lysozyme, it may influence pathways related to bacterial cell wall degradation and immune response .
Result of Action
Given its interaction with Lysozyme, it may have effects on bacterial cell wall integrity and immune response .
Action Environment
Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 31.0 to 36.0 °C and a boiling point of 116°C/4mmHg .
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-phenylpropan-2-ol can be synthesized through several methods. One common method involves the reaction of benzyl chloride with ethylene oxide in the presence of a base to form 1-phenyl-2-chloroethanol, which is then further reacted with sodium hydroxide to yield this compound . Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of 3-chloro-1-phenylpropan-1-one. This method is preferred due to its high yield and efficiency . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with minimal by-products.
化学反应分析
Types of Reactions
1-Chloro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-phenylpropan-2-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: 3-chloro-1-phenylpropan-1-one.
Reduction: 3-chloro-1-phenylpropan-1-amine.
Substitution: 3-phenylpropan-2-ol.
科学研究应用
1-Chloro-3-phenylpropan-2-ol is used in various scientific research applications, including:
相似化合物的比较
Similar Compounds
3-Chloro-1-phenylpropan-1-one: This compound is structurally similar but lacks the hydroxyl group present in 1-chloro-3-phenylpropan-2-ol.
1-Phenyl-2-propanone:
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the propanol chain. This combination of functional groups allows the compound to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-chloro-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277817 | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-65-6 | |
| Record name | α-(Chloromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4335 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


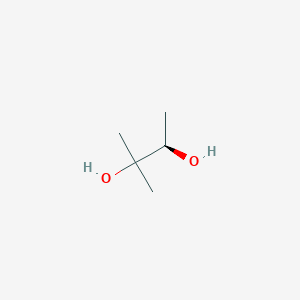
![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)
